thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866318-10-5
VCID: VC11991734
InChI: InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-9-3-5-1-2-12-7(5)6;/h1-4H,(H,10,11);1H
SMILES: C1=CSC2=C(C=NC=C21)C(=O)O.Cl
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.66 g/mol

thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride

CAS No.: 2866318-10-5

Cat. No.: VC11991734

Molecular Formula: C8H6ClNO2S

Molecular Weight: 215.66 g/mol

* For research use only. Not for human or veterinary use.

thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride - 2866318-10-5

Specification

CAS No. 2866318-10-5
Molecular Formula C8H6ClNO2S
Molecular Weight 215.66 g/mol
IUPAC Name thieno[3,2-c]pyridine-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-9-3-5-1-2-12-7(5)6;/h1-4H,(H,10,11);1H
Standard InChI Key AIVMIXIVZALGDA-UHFFFAOYSA-N
SMILES C1=CSC2=C(C=NC=C21)C(=O)O.Cl
Canonical SMILES C1=CSC2=C(C=NC=C21)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride consists of a bicyclic framework where a thiophene ring (a five-membered sulfur-containing heterocycle) is fused to a pyridine ring (a six-membered nitrogen-containing heterocycle). The carboxylic acid group at position 7 and the hydrochloride salt modify its electronic and solubility properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Namethieno[3,2-c]pyridine-7-carboxylic acid; hydrochloridePubChem
Molecular FormulaC8H6ClNO2S\text{C}_8\text{H}_6\text{ClNO}_2\text{S}PubChem
Molecular Weight215.66 g/molPubChem
CAS Registry Number2866318-10-5PubChem
SMILESC1=CSC2=C(C=NC=C21)C(=O)O.ClPubChem
InChI KeyAIVMIXIVZALGDA-UHFFFAOYSA-NPubChem

The compound’s 3D conformation, computed via PubChem’s structure generator, reveals planar geometry in the aromatic system, with the carboxylic acid and hydrochloride groups inducing polarity .

Synthesis and Manufacturing

Synthetic Routes

  • Cyclocondensation Reactions: Starting from aminothiophene derivatives and α,β-unsaturated carbonyl compounds.

  • Reductive Cyclization: Using stannous chloride dihydrate to facilitate ring closure, as seen in related thieno[3,2-b]pyridine systems.

  • Post-Synthetic Modification: Carboxylic acid introduction via oxidation of methyl groups or hydrolysis of nitriles, followed by hydrochloride salt formation .

Industrial Scalability

Industrial production would require optimizing reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. Continuous-flow reactors could mitigate challenges associated with exothermic intermediates .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base. Predicted properties include:

  • Water Solubility: ~50 mg/mL (estimated via LogP calculations) .

  • Thermal Stability: Decomposition above 250°C, based on thermogravimetric analysis of similar compounds .

Crystallography

Single-crystal X-ray diffraction data are unavailable, but computational models predict a monoclinic crystal system with hydrogen bonding between the carboxylic acid and chloride ions .

Pharmacological and Biological Activity

Mechanism of Action

While direct studies are lacking, structurally related thienopyridines exhibit:

  • Kinase Inhibition: Blocking ATP-binding sites in tyrosine kinases (e.g., PDGFR, RAF), disrupting signal transduction pathways.

  • DNA Intercalation: Planar aromatic systems interacting with DNA base pairs, inducing apoptosis in cancer cells.

Table 2: Comparative Bioactivity of Thienopyridine Analogs

CompoundActivity (IC50_{50}/MIC)TargetSource
Thieno[3,2-b]pyridine-7-carboxylic acid3.2 μM (Anticancer)Tyrosine kinasesBenchchem
Thieno[2,3-b]pyridine-2-carboxylic acid5.8 μg/mL (Antifungal)C. albicansFisher

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for:

  • Small-Molecule Inhibitors: Tailoring side chains to enhance kinase selectivity.

  • Prodrugs: Esterifying the carboxylic acid to improve bioavailability .

Materials Science

  • Organic Semiconductors: π-Conjugated systems for optoelectronic devices .

  • Metal-Organic Frameworks (MOFs): Coordinating carboxylate groups with metal ions .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to streamline production.

  • Biological Screening: Evaluating efficacy against neglected tropical diseases.

  • Computational Modeling: Predicting ADMET properties using QSAR algorithms.

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